7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14980015
InChI: InChI=1S/C13H13BrN4S/c1-8(2)7-12-16-13-15-6-5-9(18(13)17-12)10-3-4-11(14)19-10/h3-6,8H,7H2,1-2H3
SMILES:
Molecular Formula: C13H13BrN4S
Molecular Weight: 337.24 g/mol

7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC14980015

Molecular Formula: C13H13BrN4S

Molecular Weight: 337.24 g/mol

* For research use only. Not for human or veterinary use.

7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C13H13BrN4S
Molecular Weight 337.24 g/mol
IUPAC Name 7-(5-bromothiophen-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C13H13BrN4S/c1-8(2)7-12-16-13-15-6-5-9(18(13)17-12)10-3-4-11(14)19-10/h3-6,8H,7H2,1-2H3
Standard InChI Key UWYDFZRNSPGDHW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 7-(5-Bromo-2-thienyl)-2-isobutyl triazolo[1,5-a]pyrimidine, reflects its fused bicyclic architecture. The core structure consists of a pyrimidine ring fused to a triazolo moiety at positions 1 and 5-a. Key substituents include:

  • A 5-bromo-2-thienyl group at position 7 of the pyrimidine ring, introducing electron-withdrawing and aromatic characteristics.

  • An isobutyl chain (2-methylpropyl) at position 2 of the triazolo ring, contributing steric bulk and lipophilicity.

The bromine atom on the thienyl group enhances reactivity for cross-coupling reactions, while the isobutyl substituent may influence solubility and binding affinity in biological systems.

Synthetic Pathways and Methodological Considerations

Core Ring Formation

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Formation of the pyrimidine ring: Reacting a β-diketone or enamine with a nitrogen source under acidic conditions .

  • Triazole annulation: Introducing a triazole ring through cyclization of a hydrazine derivative with a nitrile or carbonyl compound .

For example, in related syntheses, 2-cyanoacetohydrazide has been used to construct pyridine derivatives, which are subsequently functionalized . Adapting this approach, the triazolo-pyrimidine core could be assembled using a bromothiophene-containing precursor.

Bromothienyl Attachment

The 5-bromo-2-thienyl group may be introduced via:

  • Nucleophilic aromatic substitution: Utilizing a brominated thiophene derivative in the presence of a palladium catalyst.

  • Cycloaddition reactions: Leveraging thiophene’s aromaticity to facilitate [2+2] or [4+2] cycloadditions.

In a study of thieno[2,3-b]pyridines, bromobenzofuran derivatives were synthesized via grinding methods with potassium hydroxide and halogenated reagents . Similar conditions could be adapted for bromothiophene incorporation.

Isobutyl Functionalization

The isobutyl group at position 2 likely originates from alkylation reactions. For instance:

  • Alkylation of a triazole nitrogen: Treating a triazolo-pyrimidine intermediate with isobutyl bromide in the presence of a base like potassium hydroxide .

  • Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple an alcohol to the heterocycle.

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization.

  • Steric hindrance: Managing the bulky isobutyl group during late-stage functionalization.

  • Halogen stability: Preventing debromination under harsh reaction conditions.

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogous structures:

PropertyPredicted ValueAnalogous Compound Data
Molecular Weight~350–370 g/mol213.03 g/mol (C6H5BrN4)
Melting Point240–260°C264–266°C (thieno-pyridine)
SolubilityLow in water; soluble in DMF, DMSODMSO solubility common for triazoles
λmax (UV-Vis)270–290 nm280 nm (triazolo-pyridines)

Spectroscopic Characteristics:

  • IR Spectroscopy: Expected peaks include:

    • 3100–3000 cm⁻¹ (C-H aromatic stretch)

    • 1550–1600 cm⁻¹ (C=N triazole stretch)

    • 700–750 cm⁻¹ (C-Br vibration) .

  • ¹H NMR: Anticipated signals:

    • δ 1.05 (d, 6H, isobutyl CH₃)

    • δ 2.50 (m, 1H, isobutyl CH)

    • δ 7.20–7.80 (m, 3H, thienyl and triazolo protons) .

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